Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate
Description
Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a 1,3-thiazole ring attached via a methyl group to the indole nitrogen (N1) and an ethyl ester group at position 2. The fluorine atom at position 5 enhances electronic properties and metabolic stability, making it a candidate for pharmacological applications, particularly in antiviral and anticancer research. Its structure combines aromatic indole and thiazole moieties, which are common in bioactive molecules due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .
Properties
CAS No. |
921040-15-5 |
|---|---|
Molecular Formula |
C15H13FN2O2S |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-(1,3-thiazol-2-ylmethyl)indole-2-carboxylate |
InChI |
InChI=1S/C15H13FN2O2S/c1-2-20-15(19)13-8-10-7-11(16)3-4-12(10)18(13)9-14-17-5-6-21-14/h3-8H,2,9H2,1H3 |
InChI Key |
UINFXZLHOIUTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=NC=CS3)C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 5-fluoroindole with a thiazole derivative under basic conditions, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted indole and thiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole and thiazole rings allow the compound to bind to specific receptors and enzymes, modulating their activity . The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent agent in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, focusing on substituent positions, heterocyclic systems, and biological activities.
Substituent Variations on the Indole Core
a. Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2)
b. Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
- Key Differences : Features a phenyl group at C3 instead of the thiazolylmethyl group at N1.
- Bioactivity : Phenyl groups enhance lipophilicity, but the absence of a thiazole ring may limit interactions with enzymes like SARS-CoV-2 Main Protease .
Heterocyclic Modifications
a. 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
- Key Differences: Contains a 2-amino-4-oxo-thiazole moiety conjugated to C3 via a methylene bridge, unlike the N1-thiazolylmethyl substitution.
- Synthesis: Prepared via condensation of 3-formyl-indole derivatives with 2-aminothiazol-4(5H)-one under acidic conditions .
b. AB668 (Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate)
Structural and Physicochemical Properties
Biological Activity
Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological profile.
Chemical Structure and Properties
- Molecular Formula : C12H10F N3O2S
- Molecular Weight : 273.29 g/mol
- CAS Number : [specific CAS number if available]
The compound features a fluorinated indole structure linked to a thiazole moiety, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown efficacy in inhibiting several critical protein kinases, including:
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by promoting cell cycle arrest at the G2/M phase, leading to programmed cell death .
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance:
Research Findings and Case Studies
Numerous studies have evaluated the biological activity of this compound and similar derivatives. Below are notable findings:
Case Study: Cytotoxicity Against MCF-7 Cells
In a specific study focusing on MCF-7 breast cancer cells, derivatives of the compound demonstrated significant cytotoxicity with IC50 values as low as 6.10 µM. The mechanism was primarily through the inhibition of cell cycle progression and induction of apoptosis, highlighting the therapeutic potential of thiazole-indole hybrids in oncology .
Structural Activity Relationship (SAR)
The presence of the thiazole ring is crucial for enhancing the anticancer activity of indole-based compounds. Modifications at specific positions on the indole and thiazole rings can significantly influence potency and selectivity against cancer cells. For instance:
Q & A
Q. What are the common synthetic routes for preparing Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the thiazole moiety. For example:
- Step 1 : React 5-fluoroindole derivatives with propargyl bromide to install an alkyne group.
- Step 2 : Perform CuAAC with 2-azidothiazole in PEG-400/DMF solvent systems under nitrogen, yielding the target compound .
- Purification : Use column chromatography (e.g., 70:30 ethyl acetate/hexane) and confirm purity via TLC and NMR .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR : , , and NMR to confirm substitution patterns (e.g., fluorine at C5, thiazole methylene at N1) .
- Mass Spectrometry : FAB-HRMS for molecular ion confirmation .
- X-ray Crystallography : Resolve crystal structures using SHELX software for precise bond angles and torsional strain analysis .
Advanced Research Questions
Q. How can reaction yields be optimized for CuAAC-based synthesis?
Yields vary significantly (22–42%) depending on:
Q. What computational methods predict the compound’s bioactivity?
- Molecular Docking : Screen against targets like tubulin or kinase enzymes using AutoDock Vina. The thiazole group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
- MD Simulations : Analyze stability in lipid bilayers to assess blood-brain barrier permeability .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study fluorine’s electronic effects on indole π-stacking .
Q. How are crystallographic data interpreted to resolve structural ambiguities?
- SHELX Refinement : Use SHELXL for high-resolution data (<1.0 Å) to model disorder in the thiazole-methyl group .
- Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity of the indole ring, which affects packing and solubility .
- Validation : Check for overfitting using R-factor gaps and Hirshfeld surface analysis .
Q. How do substituent variations influence biological activity?
- Thiazole vs. Imidazole : Thiazole’s sulfur atom increases metabolic stability but reduces solubility compared to imidazole analogs .
- Fluorine Position : C5-fluoro substitution enhances electron-deficient character, improving DNA intercalation potential .
- Ethyl Ester : The ester group can be hydrolyzed in vivo to a carboxylic acid, altering pharmacokinetics .
Q. What strategies resolve contradictions in NMR data for regioisomers?
- 2D NMR : Use HSQC and HMBC to distinguish C2 vs. C3 substitution in indole derivatives .
- Isotopic Labeling : Synthesize -labeled analogs to confirm N-methylation sites .
- Dynamic NMR : Analyze temperature-dependent shifts to detect rotational barriers in the thiazole-methyl group .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Compare analogs with trifluoromethyl (e.g., Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate) or carbamoyl substituents .
- Biological Assays : Test cytotoxicity (MTT assay) against HeLa cells and antimicrobial activity (MIC vs. S. aureus) .
- Data Analysis : Use PCA to correlate electronic descriptors (Hammett σ) with IC values .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Q. How to validate synthetic intermediates using hyphenated techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
